molecular formula C16H19N3O2 B2494030 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 2411219-81-1

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B2494030
CAS No.: 2411219-81-1
M. Wt: 285.347
InChI Key: PBVGZOICKRJQPW-UHFFFAOYSA-N
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Description

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the aziridine intermediate, which is then reacted with a phenyl derivative. The final step involves the formation of the oxadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

    Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is explored for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.

    Aziridine Derivatives: Compounds containing the aziridine ring, similar to the cyclobutylaziridine moiety in the target compound.

Uniqueness

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-17-16(18-21-11)12-4-2-7-15(8-12)20-10-14-9-19(14)13-5-3-6-13/h2,4,7-8,13-14H,3,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVGZOICKRJQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OCC3CN3C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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